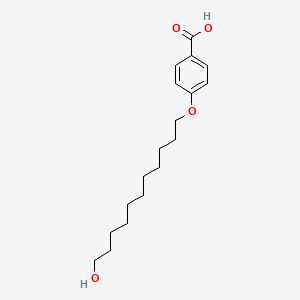

4-(11-Hydroxyundecyloxy)benzoic acid

Description

4-(11-Hydroxyundecyloxy)benzoic acid (C₁₈H₂₈O₄) is a benzoic acid derivative featuring an undecyloxy chain with a terminal hydroxyl group at the 11th position. This compound, produced by SYNTHON Chemicals with a purity range of 97–103% (titration), is characterized by its amphiphilic structure, combining a polar carboxylic acid head and a hydrophobic alkyl chain .

Properties

IUPAC Name |

4-(11-hydroxyundecoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O4/c19-14-8-6-4-2-1-3-5-7-9-15-22-17-12-10-16(11-13-17)18(20)21/h10-13,19H,1-9,14-15H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIBXKLWEBZYBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50485742 | |

| Record name | 4-(11-hydroxyundecyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50485742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59100-59-3 | |

| Record name | 4-(11-hydroxyundecyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50485742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(11-Hydroxyundecyloxy)benzoic acid typically involves the esterification of benzoic acid derivatives with long-chain alcohols. One common method includes the reaction of 4-hydroxybenzoic acid with 11-bromoundecanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(11-Hydroxyundecyloxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

Oxidation: Formation of 4-(11-oxoundecyloxy)benzoic acid or 4-(11-carboxyundecyloxy)benzoic acid.

Reduction: Formation of 4-(11-hydroxyundecyloxy)benzyl alcohol.

Substitution: Formation of 4-(11-haloundecyloxy)benzoic acid.

Scientific Research Applications

Liquid Crystals and Material Science

One of the primary applications of 4-(11-hydroxyundecyloxy)benzoic acid is in the development of liquid crystalline materials. This compound can be utilized as a monomer for synthesizing chiral liquid-crystalline polyacrylates. The unique structural properties of this compound allow it to exhibit liquid crystal behavior, which is crucial for applications in display technologies and optical devices.

Case Study: Synthesis of Liquid Crystalline Polymers

Research has demonstrated that this compound can be polymerized to create materials with specific mesogenic properties. For instance, the polymerization process involves using initiators like 2,2'-azobisisobutyronitrile (AIBN) at elevated temperatures, resulting in high yields of liquid crystalline polymers suitable for use in advanced electronic devices .

Pharmaceutical Applications

The compound has shown potential in pharmaceutical formulations due to its ability to interact with biological systems. It has been studied for its role as a precursor in the synthesis of compounds that can act as sweet taste receptor antagonists, which may have implications in managing metabolic disorders such as diabetes .

Case Study: Antidiabetic Properties

In one study, derivatives of this compound were evaluated for their activity against taste receptors associated with sweet perception. The findings suggest that these compounds could be developed into therapeutic agents targeting metabolic pathways related to glucose regulation .

Chemical Synthesis and Intermediates

This compound serves as an important intermediate in organic synthesis. Its derivatives can be modified to create various functionalized compounds that are useful in different chemical reactions.

Example: Synthesis of Functionalized Esters

The compound can undergo esterification reactions to yield various esters that have applications in cosmetics and pharmaceuticals. For instance, ester derivatives are often used for their emulsifying properties in cosmetic formulations, enhancing product stability and texture .

Research and Development

Ongoing research continues to explore the potential applications of this compound in various fields. Studies utilizing density functional theory (DFT) have provided insights into the electronic properties and hydrogen bonding capabilities of this compound, which are essential for predicting its behavior in different environments .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Liquid Crystals | Used in synthesizing chiral liquid-crystalline polymers | Exhibits unique mesogenic properties |

| Pharmaceuticals | Potential sweet taste receptor antagonist | Implications for diabetes management |

| Chemical Synthesis | Intermediate for functionalized esters | Useful in cosmetics and pharmaceuticals |

| Research & Development | DFT studies on electronic properties | Insights into molecular interactions |

Mechanism of Action

The mechanism of action of 4-(11-Hydroxyundecyloxy)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The long aliphatic chain allows the compound to interact with lipid membranes, potentially disrupting their integrity and affecting cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between 4-(11-Hydroxyundecyloxy)benzoic acid and related compounds:

Research Findings and Industrial Relevance

- Functionalization Potential: The hydroxyl group in this compound allows derivatization into esters or ethers, expanding its utility in polymer chemistry .

- Yield and Purity : The siloxyl derivative achieves a 91% yield, highlighting efficient synthetic routes for industrial-scale production .

- Safety Considerations: Limited safety data exist for this compound, whereas simpler derivatives like 4-hydroxybenzoic acid have well-documented safety profiles .

Biological Activity

4-(11-Hydroxyundecyloxy)benzoic acid is a derivative of p-hydroxybenzoic acid, notable for its potential biological activities. This compound has garnered attention due to its structural properties, which may influence its interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxy-undecyloxy group attached to the para position of the benzoic acid moiety. This unique configuration is believed to enhance its solubility and interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of p-hydroxybenzoic acid exhibit antimicrobial properties. A study highlighted that alkyl-substituted benzoic acids, including derivatives similar to this compound, showed activity against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis . The specific IC50 values for these compounds suggest potential applications in antimicrobial formulations.

Antioxidant Properties

The antioxidant capabilities of p-hydroxybenzoic acid derivatives are well-documented. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage. The presence of hydroxyl groups in the structure enhances their electron-donating ability, contributing to their antioxidant activity .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby modulating inflammatory responses in various cell types . This activity suggests potential therapeutic uses in inflammatory diseases.

Skin Pigmentation Inhibition

A notable application of similar compounds is in the field of dermatology, particularly for skin whitening and pigmentation control. Research has demonstrated that certain benzoic acid derivatives can inhibit melanin production by suppressing the activity of tyrosinase, an enzyme critical in melanin biosynthesis . This property could be beneficial for developing cosmetic products aimed at reducing hyperpigmentation.

Plant Growth Regulation

In agricultural research, this compound's analogs have been studied for their effects on plant growth. Compounds like 4-(2-phenylethynyl)benzoic acid have shown significant inhibition of seed germination and lateral branching in tomato plants at low concentrations . This suggests that similar derivatives could be explored as natural growth regulators.

Research Findings

Q & A

Q. How can response surface methodology (RSM) optimize the synthesis of this compound?

- Methodological Answer : Design a central composite or Box-Behnken model to evaluate variables like reaction temperature, solvent volume, and catalyst concentration. Use ANOVA to identify significant factors. For example, demonstrates RSM for benzoic acid derivatives, where pH and incubation time were critical .

Q. How can researchers resolve contradictions in crystallographic data (e.g., space group discrepancies) for this compound?

- Methodological Answer : Cross-validate using multiple software packages:

- SIR97 : For direct methods in phase determination.

- SHELXL : For least-squares refinement, especially with high-resolution data.

- Check for twinning or disorder using PLATON or OLEX2. Compare residual factors () across datasets .

Q. What role does this compound play in liquid-crystalline polymer systems, and how does its hydroxy group affect mesophase behavior?

- Methodological Answer : The hydroxyundecyloxy chain introduces hydrogen-bonding interactions, stabilizing smectic or nematic phases. Study phase transitions via polarized optical microscopy (POM) and differential scanning calorimetry (DSC). highlights its use in chiral monomers for mesogenic polyacrylates, where alkyloxy spacers enhance thermal stability .

Q. How do enzymatic synthesis routes for hydroxybenzoic acid derivatives compare to traditional chemical methods in terms of efficiency and sustainability?

- Methodological Answer : Enzymatic routes (e.g., microbial fermentation or immobilized lipases) reduce toxic byproducts. For example, notes enzymatic production of 4-hydroxybenzoic acid using E. coli expressing chorismate lyase. Compare yields and enantiomeric purity via HPLC or LC-MS .

Q. What strategies identify structure-activity relationships (SAR) for this compound in biological systems?

- Methodological Answer :

- Functional Group Modification : Synthesize analogs (e.g., esterification of -OH, chain length variation).

- Assays : Test antimicrobial activity via broth microdilution () or enzyme inhibition (e.g., tyrosinase, as in ).

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to correlate electronic properties with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.